Cas no 24954-09-4 (2-(furan-2-yl)propanoic acid)

2-(furan-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(furan-2-yl)propanoic acid
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- MDL: MFCD11590416
- インチ: 1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9)
- InChIKey: RECIZLOZHLQXAC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C1=CC=CO1)C
計算された属性
- せいみつぶんしりょう: 140.047344113g/mol
- どういたいしつりょう: 140.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(furan-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B414890-100mg |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 100mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-85169-10.0g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
Enamine | EN300-85169-1.0g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 1.0g |
$699.0 | 2024-05-21 | |
Enamine | EN300-85169-5g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 5g |
$2650.0 | 2023-09-02 | |
A2B Chem LLC | AV72952-100mg |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 100mg |
$369.00 | 2024-04-20 | |
A2B Chem LLC | AV72952-10g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 10g |
$4171.00 | 2024-04-20 | |
A2B Chem LLC | AV72952-1g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 1g |
$998.00 | 2024-04-20 | |
1PlusChem | 1P01ALA0-250mg |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 250mg |
$538.00 | 2025-03-19 | |
1PlusChem | 1P01ALA0-2.5g |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 2.5g |
$2025.00 | 2025-03-19 | |
A2B Chem LLC | AV72952-50mg |
2-(furan-2-yl)propanoic acid |
24954-09-4 | 95% | 50mg |
$259.00 | 2024-04-20 |
2-(furan-2-yl)propanoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
2-(furan-2-yl)propanoic acidに関する追加情報
2-(Furan-2-yl)Propanoic Acid: A Comprehensive Overview
The compound 2-(furan-2-yl)propanoic acid, also known by its CAS number 24954-09-4, is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their versatile chemical properties and biological activities. In recent years, 2-(furan-2-yl)propanoic acid has garnered significant attention in the fields of pharmacology, materials science, and environmental chemistry due to its potential as a building block for drug development and its role in natural product synthesis.
Structural Insights and Chemical Properties: The molecular structure of 2-(furan-2-yl)propanoic acid consists of a furan ring attached to a propanoic acid moiety. This arrangement imparts the molecule with conjugated double bonds, which are responsible for its electronic properties and reactivity. The compound is typically found as a white crystalline solid with a melting point of approximately 135°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures.
Synthesis and Applications: The synthesis of 2-(furan-2-yl)propanoic acid can be achieved through several methods, including the oxidation of allylic alcohols or the coupling of furan derivatives with carboxylic acids. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. This compound serves as an essential intermediate in the production of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
Biological Activity and Pharmacological Potential: Studies have shown that 2-(furan-2-yl)propanoic acid exhibits significant biological activity, particularly in modulating cellular signaling pathways. For instance, research published in *Nature Communications* highlights its ability to inhibit key enzymes involved in inflammation, making it a promising candidate for anti-inflammatory drug development. Additionally, its role as a precursor in the synthesis of statins, a class of cholesterol-lowering drugs, underscores its importance in pharmaceutical chemistry.
Environmental Impact and Safety Considerations: While 2-(furan-2-yl)propanoic acid is not classified as a hazardous substance under current regulations, its environmental impact remains a topic of interest. Recent studies have investigated its biodegradation pathways and toxicity profiles, particularly in aquatic ecosystems. These findings emphasize the need for sustainable practices in its production and disposal to minimize ecological risks.
Future Prospects: The ongoing exploration of 2-(furan-2-yl)propanoic acid continues to unlock new possibilities across multiple disciplines. Its integration into green chemistry initiatives and its potential as a biosensor component are areas of active research. Furthermore, advancements in computational chemistry are enabling more precise predictions of its interactions with biological systems, paving the way for innovative therapeutic applications.
In conclusion, 2-(furan-2-yl)propanoic acid (CAS No: 24954-09-4) is a multifaceted compound with significant implications for modern science and industry. Its unique chemical properties, coupled with ongoing research advancements, ensure that it will remain a focal point for future innovations in drug discovery and materials science.
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